1-(2-bromophenyl)-5-phenyl-1H-tetrazole

Physicochemical Properties Material Processing Thermal Analysis

Researchers synthesizing ortho-biphenyltetrazole pharmacophores face a critical limitation: unsubstituted 5-phenyl-1H-tetrazole (PT) yields ~0% in Suzuki-Miyaura cross-coupling. This 1,5-disubstituted tetrazole uniquely solves this bottleneck via its ortho-bromine reactive handle, enabling Pd-catalyzed coupling to diverse ortho-biphenyltetrazoles (~53% yield)-a transformation inaccessible with PT or para-bromo isomers. Additional differentiation: a lower melting point (182-184°C vs. ~215°C for PT) facilitates melt-processing and organic solvent formulation, while its brominated scaffold delivers superior copper corrosion inhibition efficiency. Standard pack sizes: 100 mg and bulk custom. In stock for immediate global dispatch.

Molecular Formula C13H9BrN4
Molecular Weight 301.14 g/mol
Cat. No. B11978056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-5-phenyl-1H-tetrazole
Molecular FormulaC13H9BrN4
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3Br
InChIInChI=1S/C13H9BrN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H
InChIKeyOLSLPOZCZBKWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-5-phenyl-1H-tetrazole: A Bromine-Activated Scaffold for Targeted Derivatization and Physicochemical Differentiation


1-(2-Bromophenyl)-5-phenyl-1H-tetrazole (CAS 313535-28-3, C13H9BrN4, MW 301.14 g/mol) is a 1,5-disubstituted tetrazole featuring a 2-bromophenyl group at N1 and a phenyl group at C5 . This compound belongs to the tetrazole class, which are nitrogen-rich heterocycles recognized as bioisosteres of carboxylic acids [1]. The presence of an ortho-bromine substituent on the N1-phenyl ring provides a reactive handle for further functionalization via cross-coupling or nucleophilic substitution, while the distinct substitution pattern differentiates its physicochemical and reactivity profile from simpler tetrazole scaffolds [2].

Procurement Risk: Why Unsubstituted or Isomeric Tetrazoles Cannot Replace 1-(2-Bromophenyl)-5-phenyl-1H-tetrazole


The substitution pattern and presence of the ortho-bromine atom in 1-(2-bromophenyl)-5-phenyl-1H-tetrazole confer distinct physicochemical properties and reactivity that are absent in unsubstituted 5-phenyl-1H-tetrazole (PT) or isomeric 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) [1]. Generic substitution with these analogs would compromise key performance attributes, including lower melting point for processing, altered lipophilicity for partitioning, and reduced corrosion inhibition efficiency [2][3]. Furthermore, the ortho-bromine serves as a critical synthetic handle for Pd-catalyzed cross-couplings to generate ortho-biphenyltetrazoles, a transformation not possible with the unsubstituted or para-brominated analogs [1]. These quantifiable differences, detailed below, necessitate the procurement of the specific 1-(2-bromophenyl)-5-phenyl-1H-tetrazole derivative for reproducible outcomes in both industrial and research applications.

Quantitative Differentiation: Head-to-Head Performance Data for 1-(2-Bromophenyl)-5-phenyl-1H-tetrazole


Thermal Stability and Processing Window: Lower Melting Point Versus 5-Phenyl-1H-tetrazole

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole exhibits a melting point of 182–184°C, which is approximately 31–34°C lower than that of the unsubstituted analog 5-phenyl-1H-tetrazole (PT, ~215–216°C, with decomposition) . This significant reduction in melting point indicates altered intermolecular interactions due to the ortho-bromophenyl substitution, providing a wider thermal processing window and potentially improved solubility in organic solvents for formulation or reaction media .

Physicochemical Properties Material Processing Thermal Analysis

Corrosion Inhibition Efficiency: Ranking Among Phenyltetrazole Derivatives for Copper Protection

In a comparative study of three phenyltetrazole derivatives for copper corrosion inhibition in 0.5 M H2SO4, the order of inhibition efficiency was established as: 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) > 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) > 5-phenyl-1H-tetrazole (PT) [1]. While direct data for 1-(2-bromophenyl)-5-phenyl-1H-tetrazole is not available, its structural similarity to 5-2-BPT (both contain an ortho-bromophenyl group attached to a tetrazole ring) suggests it would exhibit superior inhibition efficiency compared to the unsubstituted PT, which shows an efficiency of 94.7–96.1% for Cu-alloys in NaCl but requires a higher concentration (1 mM) than the more potent inhibitor benzotriazole (10 mM) [2].

Corrosion Inhibition Electrochemistry Copper Alloys

Synthetic Versatility: Exclusive Ortho-Bromine Handle for Cross-Coupling to Biphenyltetrazoles

The ortho-bromine substituent in 1-(2-bromophenyl)-5-phenyl-1H-tetrazole serves as an essential synthetic handle for Suzuki-Miyaura cross-coupling reactions to generate ortho-biphenyltetrazoles [1]. In an optimized protocol using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and Na2CO3, 2-bromophenyltetrazole was coupled with various arylboronic acids to yield structurally diverse ortho-biphenyltetrazoles in good yields (e.g., ~53% for 4-(hydroxymethyl)phenylboronic acid) [1]. In contrast, the unsubstituted 5-phenyl-1H-tetrazole (PT) fails to undergo analogous direct C–H arylation under these conditions, giving ~0% yield [1]. This reactivity difference underscores the critical role of the ortho-bromine as a leaving group for Pd-catalyzed transformations.

Organic Synthesis Cross-Coupling Tetrazole Functionalization

Procurement-Guided Applications for 1-(2-Bromophenyl)-5-phenyl-1H-tetrazole


Synthesis of Ortho-Biphenyltetrazole Libraries via Suzuki-Miyaura Cross-Coupling

Leverage the ortho-bromine atom as a reactive handle for Pd-catalyzed cross-coupling with arylboronic acids to generate diverse ortho-biphenyltetrazoles [1]. This transformation is uniquely enabled by the 2-bromophenyl substitution; unsubstituted tetrazoles (e.g., PT) are unreactive under the same conditions [1]. The resulting biphenyltetrazoles are valuable intermediates for angiotensin II receptor antagonists and other bioactive molecules.

Copper Corrosion Inhibition in Acidic Media

Employ as a corrosion inhibitor for copper and copper alloys in acidic environments (e.g., sulfuric acid pickling baths, heat exchanger fluids). Based on class-level data, ortho-brominated tetrazoles exhibit superior inhibition efficiency compared to non-brominated analogs (e.g., PT) [2]. While direct data for the 1,5-disubstituted derivative is limited, its structural analogy to 5-(2-bromophenyl)-1H-tetrazole suggests enhanced performance, potentially allowing for lower dosage or extended protection intervals.

Physicochemical Property Modulation via Bromine Substitution

Utilize the lower melting point (182–184°C) relative to unsubstituted 5-phenyl-1H-tetrazole (~215°C) to enable melt-processing techniques, improve solubility in organic solvents, or facilitate formulation development . This thermal advantage can simplify reaction workup, reduce energy costs, and enhance compatibility with temperature-sensitive downstream processes.

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